molecular formula C12H14O4 B7999076 (4-Methoxymethylphenyl)oxoacetic acid ethyl ester

(4-Methoxymethylphenyl)oxoacetic acid ethyl ester

Cat. No.: B7999076
M. Wt: 222.24 g/mol
InChI Key: SZPZQZXHZBKKJR-UHFFFAOYSA-N
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Description

(4-Methoxymethylphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of oxoacetic acid and features a methoxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxymethylphenyl)oxoacetic acid ethyl ester typically involves the esterification of (4-Methoxymethylphenyl)oxoacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxymethylphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: (4-Methoxymethylphenyl)oxoacetic acid.

    Reduction: (4-Methoxymethylphenyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxymethylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methoxymethylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (4-Methoxymethylphenyl)oxoacetic acid, which can then interact with enzymes and receptors in biological systems. The methoxymethyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)oxoacetic acid ethyl ester: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    (4-Methylphenyl)oxoacetic acid ethyl ester: Contains a methyl group instead of a methoxymethyl group, leading to different chemical properties.

    (4-Hydroxyphenyl)oxoacetic acid ethyl ester: Features a hydroxyl group, which can significantly alter its chemical behavior and applications.

Uniqueness

(4-Methoxymethylphenyl)oxoacetic acid ethyl ester is unique due to the presence of the methoxymethyl group, which provides distinct steric and electronic effects. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

ethyl 2-[4-(methoxymethyl)phenyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)11(13)10-6-4-9(5-7-10)8-15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPZQZXHZBKKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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